N-Trityl-1,2-ethanediamine hydrobromide
Overview
Description
N-Trityl-1,2-ethanediamine hydrobromide is a chemical compound with the molecular formula C21H22N2 · HBr and a molecular weight of 383.32 g/mol . It is also known by other names such as N-Trityl-1,2-diaminoethane hydrobromide and N-Tritylethylenediamine hydrobromide . This compound is typically used as a reagent in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Trityl-1,2-ethanediamine hydrobromide can be synthesized through the reaction of 1,2-ethanediamine with trityl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems for mixing, reaction control, and purification.
Chemical Reactions Analysis
Types of Reactions
N-Trityl-1,2-ethanediamine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Specific reagents for oxidation or reduction would depend on the desired transformation, but common oxidizing agents include hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted ethylenediamine derivatives.
Scientific Research Applications
N-Trityl-1,2-ethanediamine hydrobromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs with specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and resins.
Mechanism of Action
The mechanism of action of N-Trityl-1,2-ethanediamine hydrobromide involves its ability to act as a cross-linking reagent. This means it can form covalent bonds between different molecules, thereby stabilizing complex structures. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with nucleophilic sites on other molecules to form stable linkages .
Comparison with Similar Compounds
Similar Compounds
N-Tritylethylenediamine: Similar in structure but without the hydrobromide component.
N-Trityl-1,2-diaminoethane: Another closely related compound with similar chemical properties.
Uniqueness
N-Trityl-1,2-ethanediamine hydrobromide is unique due to its specific combination of the trityl group and the hydrobromide salt, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over molecular interactions and stability.
Properties
IUPAC Name |
N'-tritylethane-1,2-diamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2.BrH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,23H,16-17,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSWDBONXPWRBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583332 | |
Record name | N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
389064-43-1 | |
Record name | N~1~-(Triphenylmethyl)ethane-1,2-diamine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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